Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound that can be used as DHODH inhibitors to treat diseases . It is also known as a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
. This indicates that the compound has a molecular weight of 219.04 and consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . .Safety and Hazards
“Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
The pyrazole ring is a versatile scaffold in medicinal chemistry, and its interaction with biological targets often involves the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, dmso, and methanol suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .
Action Environment
The compound is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°c, suggesting that it may be sensitive to oxygen and temperature .
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is known that indole derivatives, a related class of compounds, have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
The formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage, is a common mechanism in the reactions of pyrazoles .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions .
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCTHGEYAIIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222174-92-6 |
Source
|
Record name | methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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